(3-Methyl-4-phenyl)phenyl-(1-methyl-2-pyrrolyl)methanol is a complex organic compound notable for its unique structure, which incorporates both aromatic and heterocyclic components. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in synthetic organic chemistry.
The compound is synthesized through multi-step organic reactions, often involving specific starting materials such as 3-methyl-4-phenylbenzaldehyde and 1-methyl-2-pyrrolecarboxaldehyde. The synthesis is typically carried out under controlled conditions to optimize yield and purity .
This compound falls under the category of organic compounds, specifically as an alcohol due to the presence of a hydroxyl group (-OH). Its molecular formula is , with a molecular weight of approximately 277.4 g/mol .
The synthesis of (3-Methyl-4-phenyl)phenyl-(1-methyl-2-pyrrolyl)methanol generally involves the following steps:
The reaction conditions are crucial for achieving high yields. Common solvents include ethanol or methanol, and catalysts such as p-toluenesulfonic acid may be used to facilitate the reaction . Industrial applications might utilize continuous flow reactors to improve efficiency and scalability.
The molecular structure of (3-Methyl-4-phenyl)phenyl-(1-methyl-2-pyrrolyl)methanol features a central carbon atom bonded to both a hydroxyl group and various aromatic systems. Its structural representation can be described by the following data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 277.4 g/mol |
IUPAC Name | (3-methyl-4-phenylphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI | InChI=1S/C19H19NO/c1-14... |
InChI Key | VRKFWFAENCRCRF-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)C(C2=CC=CN2C)O)C3=CC=CC=C3 |
This structure illustrates the integration of both phenyl and pyrrole components, contributing to its unique chemical properties .
(3-Methyl-4-phenyl)phenyl-(1-methyl-2-pyrrolyl)methanol can participate in several chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For example, using different oxidizing agents can lead to distinct products depending on the desired functional groups.
The mechanism by which (3-Methyl-4-phenyl)phenyl-(1-methyl-2-pyrrolyl)methanol exerts its effects primarily involves interactions with biological macromolecules, such as enzymes and receptors.
Upon binding to target proteins, this compound can modulate enzymatic activity or receptor signaling pathways. The specific interactions depend on its structural features, allowing it to fit into active or allosteric sites on proteins, thereby influencing various biochemical pathways .
The physical properties of (3-Methyl-4-phenyl)phenyl-(1-methyl-2-pyrrolyl)methanol include:
Key chemical properties include:
(3-Methyl-4-phenyl)phenyl-(1-methyl-2-pyrrolyl)methanol has several scientific applications:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3